Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate
Overview
Description
Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate: is an organic compound with the molecular formula C10H6Cl2O2 . It is a yellowish liquid with a strong odor and is commonly used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate typically involves the reaction of 3,5-dichlorobenzaldehyde with methyl propiolate in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are commonly used.
Substitution: Nucleophiles like or can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study the effects of halogenated aromatic compounds on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 3-(3,5-difluorophenyl)prop-2-ynoate
- Methyl 3-(3,5-dibromophenyl)prop-2-ynoate
- Methyl 3-(3,5-dimethylphenyl)prop-2-ynoate
Comparison: Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate is unique due to the presence of chlorine atoms, which impart distinct chemical and biological properties. Compared to its fluorinated or brominated analogs, the dichlorinated compound exhibits different reactivity and potency in various applications. The presence of chlorine atoms also affects the compound’s solubility and stability.
Properties
IUPAC Name |
methyl 3-(3,5-dichlorophenyl)prop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h4-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUATVVRPLPDPII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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